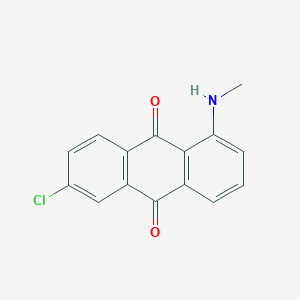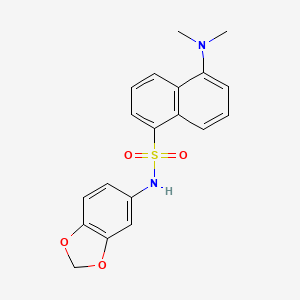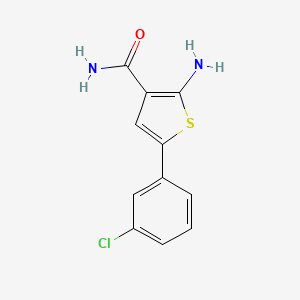
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the 3-position and a methyl group at the 1-position, with perchlorate as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate typically involves the reaction of 3-(aminocarbonyl)pyridine with methyl iodide to form the corresponding N-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the desired perchlorate salt. The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Pyridinium salts are used in the production of materials with specific properties, such as conductivity and stability, making them valuable in the development of advanced materials and sensors.
作用机制
The mechanism of action of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate involves its interaction with various molecular targets and pathways. The pyridinium ring can participate in electron transfer processes, making it a useful component in redox reactions. Additionally, the aminocarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Pyridinium chlorochromate: Known for its use as an oxidizing agent in organic synthesis.
Nicotinamide adenine dinucleotide (NAD+): A biologically important pyridinium compound involved in redox reactions in cells.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and other personal care products.
Uniqueness
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminocarbonyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
60178-90-7 |
|---|---|
分子式 |
C7H9ClN2O5 |
分子量 |
236.61 g/mol |
IUPAC 名称 |
1-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C7H8N2O.ClHO4/c1-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5) |
InChI 键 |
WTNUFONRNBXOIQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)


![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

